molecular formula C14H14N2O4S2 B2988428 2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 941891-27-6

2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2988428
CAS RN: 941891-27-6
M. Wt: 338.4
InChI Key: NIMVQGRMWDSLCQ-UHFFFAOYSA-N
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Description

“2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .


Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves the condensation of acyl chlorides and heterocyclic amine derivatives . A method has been developed for aerobic Fe-catalyzed amidation of the С–СN bond . When heated with urea and FeCl2 in an O2 atmosphere, 1-benzothiophen-3-ylacetonitrile is effectively transformed into 1-benzothiophene-3-carboxamide .


Molecular Structure Analysis

The molecular structure of “2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” consists of a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .


Chemical Reactions Analysis

The chemical reactions involving thiophene carboxamides are diverse. Organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can help protect metals and other materials from degradation due to exposure to the environment.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Synthesis of Other Compounds

Thiophene derivatives can be used in the synthesis of other compounds. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Future Directions

The future directions for “2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The results show that compounds such as thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-4-9(8-10)13(18)16-14-11(12(15)17)6-7-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMVQGRMWDSLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

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